N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Overview
Description
N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The structure of this compound includes a piperazine ring, a sulfonyl group, and an acetamide moiety, which contribute to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first alkylated with 4-ethylbenzyl chloride under basic conditions to form the 4-ethylbenzylpiperazine intermediate. This intermediate is then reacted with 4-sulfamoylphenylacetic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to ensure consistent product quality and yield. The use of automated systems can also help in monitoring and controlling the reaction parameters to achieve high efficiency and purity .
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves the inhibition of key enzymes and pathways in microbial and cancer cells. The sulfonamide moiety is known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. This inhibition leads to the disruption of DNA synthesis and cell division . In cancer cells, the compound may induce apoptosis by interfering with the cell cycle and inhibiting key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
N-(4-VINYL-PHENYL)-ACETAMIDE: Another acetamide derivative with different biological activities.
N-[4-(1-Piperidinylsulfonyl)phenyl]acetamide: A structurally similar compound with distinct pharmacological properties.
Uniqueness
N~1~-(4-{[4-(4-ETHYLBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its combination of a piperazine ring, sulfonyl group, and acetamide moiety, which confer specific biological activities not observed in other similar compounds. Its ability to inhibit multiple targets makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
N-[4-[4-[(4-ethylphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O3S/c1-3-18-4-6-19(7-5-18)16-23-12-14-24(15-13-23)28(26,27)21-10-8-20(9-11-21)22-17(2)25/h4-11H,3,12-16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSAGOYIOSYZJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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